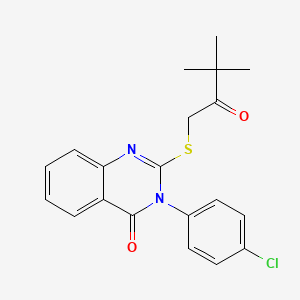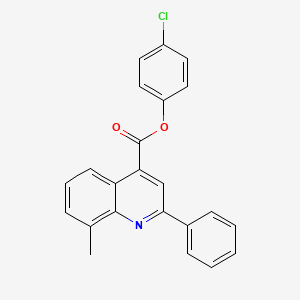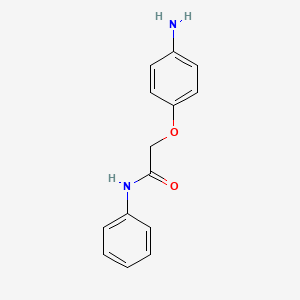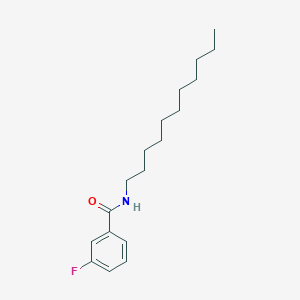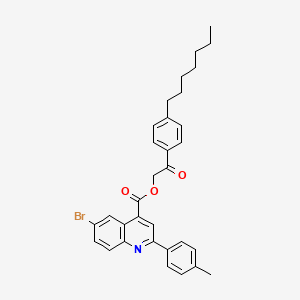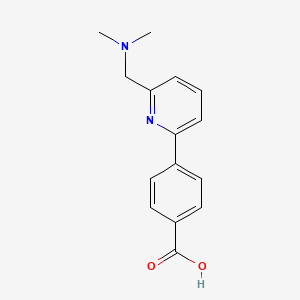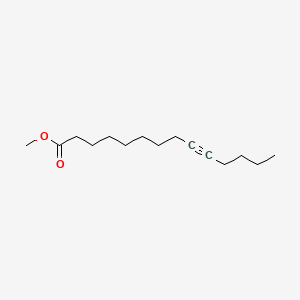
Methyl 9-tetradecynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 9-tetradecynoate, also known as 9-tetradecynoic acid methyl ester, is an organic compound with the molecular formula C15H26O2. It is a fatty acid methyl ester derived from tetradecynoic acid. This compound is of interest due to its unique chemical structure, which includes a triple bond, making it a valuable intermediate in organic synthesis and various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 9-tetradecynoate can be synthesized through several methods. One common approach involves the esterification of 9-tetradecynoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as purification through distillation or crystallization to obtain the desired purity level .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 9-tetradecynoate undergoes various chemical reactions, including:
Oxidation: The triple bond in this compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Hydrogenation of the triple bond can yield saturated or partially saturated products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum (Pt) are used for hydrogenation reactions.
Substitution: Reagents like sodium methoxide or lithium aluminum hydride (LiAlH4) are employed for nucleophilic substitution
Major Products Formed
Oxidation: Epoxides, diols, and other oxygenated compounds.
Reduction: Saturated esters and alkanes.
Substitution: Various substituted esters and alcohols
Applications De Recherche Scientifique
Methyl 9-tetradecynoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products .
Mécanisme D'action
The mechanism of action of methyl 9-tetradecynoate involves its interaction with specific molecular targets and pathways. The triple bond in its structure allows it to act as a reactive intermediate in various biochemical processes. It can inhibit enzymes or interact with cellular components, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl tetradecanoate: A saturated fatty acid methyl ester with similar applications but lacking the triple bond.
Methyl 9(Z)-tetradecenoate: An unsaturated fatty acid methyl ester with a double bond instead of a triple bond
Uniqueness
Methyl 9-tetradecynoate is unique due to its triple bond, which imparts distinct chemical reactivity and potential biological activities compared to its saturated and unsaturated counterparts .
Propriétés
Numéro CAS |
55538-60-8 |
|---|---|
Formule moléculaire |
C15H26O2 |
Poids moléculaire |
238.37 g/mol |
Nom IUPAC |
methyl tetradec-9-ynoate |
InChI |
InChI=1S/C15H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h3-5,8-14H2,1-2H3 |
Clé InChI |
KKPNKVPBWQJZOL-UHFFFAOYSA-N |
SMILES canonique |
CCCCC#CCCCCCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


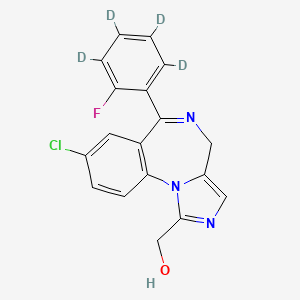
![ethyl (2E)-2-[4-(acetyloxy)benzylidene]-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12046634.png)

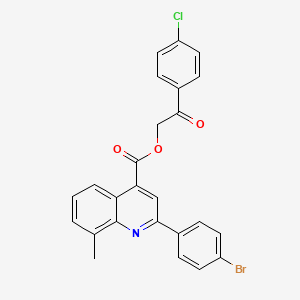
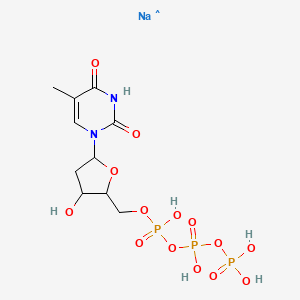
![3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,5-dimethyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12046654.png)
